4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate
Description
Structural Classification Within Sulfonamide-Benzamide Hybrid Compounds
The compound belongs to the sulfonamide-benzamide hybrid class, characterized by:
- Benzamide core : A benzene ring connected to a carboxamide group (–CONH–), a feature shared with analgesics and enzyme inhibitors.
- Sulfonamide linkage : A sulfonyl group (–SO₂–) bonded to a secondary amine, a hallmark of carbonic anhydrase inhibitors.
- Thiophene heterocycle : A five-membered aromatic ring containing sulfur, which enhances π-stacking interactions and metabolic stability.
- Benzoate ester : Introduces lipophilicity, influencing membrane permeability.
Key structural features :
The hybrid structure enables dual-target engagement, as seen in related compounds inhibiting both carbonic anhydrase and acetylcholinesterase.
Historical Context of Sulfonyl-Benzamide Derivatives in Medicinal Chemistry
Sulfonamide-benzamide hybrids emerged from two historical trajectories:
Sulfonamide therapeutics :
Benzamide applications :
Evolution of hybrid designs :
- Early hybrids (1990s–2000s) : Combined benzenesulfonamides with simple benzamides to target CA isoforms. Example: N-(4-sulfamoylphenyl)benzamide derivatives showed sub-nanomolar inhibition of CA II.
- Modern iterations (2010s–present) : Incorporation of heterocycles (e.g., thiophene) and ester groups to improve bioavailability and isoform specificity. For instance, thienylsulfonyl groups in compounds like this compound enhanced binding to hydrophobic enzyme pockets.
Table 1 : Milestones in sulfonamide-benzamide hybrid development
This compound exemplifies the convergence of sulfonamide and benzamide medicinal chemistry, leveraging three-dimensional complexity for advanced therapeutic targeting.
Properties
IUPAC Name |
[4-[benzoyl(thiophen-2-ylsulfonyl)amino]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5S2/c26-23(18-8-3-1-4-9-18)25(32(28,29)22-12-7-17-31-22)20-13-15-21(16-14-20)30-24(27)19-10-5-2-6-11-19/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGDXHZAQZXNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate aromatic compound.
Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group can be added via a sulfonation reaction using thienylsulfonyl chloride.
Coupling with Phenyl Benzoate: The final step involves coupling the intermediate product with phenyl benzoate under suitable reaction conditions, such as the presence of a base like triethylamine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or thienylsulfonyl groups, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent . The presence of the benzoyl and thienyl groups may enhance its ability to interact with biological targets, making it a candidate for further pharmacological studies.
Case Study: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting that modifications to the sulfonamide structure could lead to novel antibacterial agents.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Sulfonamides are known to exhibit anti-inflammatory properties, and this compound may share similar characteristics due to its structural components.
Case Study: In Vivo Anti-inflammatory Effects
In vivo studies on animal models demonstrated that the administration of this compound resulted in reduced inflammation markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Material Sciences
Beyond biological applications, this compound can be utilized in polymer chemistry . Its unique structure allows it to serve as a building block for synthesizing advanced materials with specific properties.
Table 2: Potential Applications in Material Sciences
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for specialty polymers |
| Coatings | Potential use in protective coatings due to stability |
| Nanocomposites | Enhances mechanical properties when incorporated into nanocomposites |
Photophysical Studies
The photophysical properties of this compound make it suitable for applications in photodynamic therapy (PDT). Its ability to absorb light and produce reactive oxygen species can be harnessed for cancer treatment.
Case Study: Photodynamic Therapy
Research has shown that compounds with similar structures exhibit effective photodynamic activity, leading to cell death in cancerous tissues upon light activation. This opens avenues for further exploration of this compound in PDT protocols.
Mechanism of Action
The mechanism of action of 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets. The benzoyl and thienylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its hybrid structure combining a benzoate ester, benzamide, and 2-thienylsulfonyl groups. Key analogs and their differentiating features are summarized below:
Physicochemical and Pharmacological Properties
- Enzyme Interaction: The sulfonamide moiety may confer inhibitory activity against enzymes like carbonic anhydrase, similar to S-Benzyl O-(4-Sulfamoylphenyl) Phenylphosphonothioate .
- Thermal Stability : Unlike Schiff base-containing analogs (e.g., 4-Isopropylphenyl benzoate derivatives), the absence of imine linkages in the target compound suggests higher thermal stability .
Biological Activity
4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a benzoyl group, a thienyl sulfonamide moiety, and a phenyl benzoate. The molecular formula is CHNOS, and it exhibits properties that make it suitable for various biological applications.
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of human ovarian carcinoma cells in vitro and in vivo. The growth inhibition was measured using GI50 values, which provide insight into the potency of these compounds against cancer cell lines.
| Compound | GI50 (nM) | Cell Line |
|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | <10 | IGROV1 |
| 2-(4-Aminophenyl)benzothiazole | >10 | SK-OV-3 |
These findings suggest that the structural components of this compound may contribute to similar anticancer activities.
Cardiovascular Effects
In cardiovascular research, derivatives of benzene sulfonamide have shown promising results in modulating perfusion pressure and coronary resistance. For example, one study evaluated the impact of a related compound on isolated rat hearts and found that it significantly reduced perfusion pressure in a time-dependent manner. The results are summarized below:
| Compound | Effect on Perfusion Pressure | Significance (p-value) |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | p = 0.05 |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant effect | n/a |
These results indicate that compounds structurally related to this compound may interact with calcium channels to modulate cardiovascular function.
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamide derivatives in clinical settings. For instance:
- A clinical trial involving patients with solid tumors demonstrated that a related compound exhibited superior antitumor efficacy compared to traditional treatments like paclitaxel. The study emphasized the importance of microtubule modulation in enhancing treatment outcomes.
- Another case study focused on the use of sulfonamide derivatives in combination therapies for cancer treatment, reporting synergistic effects when combined with anti-CTLA-4 antibodies.
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics.
- Calcium Channel Interaction : Research suggests that these compounds may inhibit L-type calcium channels, contributing to their effects on blood pressure regulation.
- Synergistic Effects : When used in combination with other therapeutic agents, these compounds can enhance overall efficacy against proliferative diseases.
Q & A
Q. How can researchers optimize the synthesis of 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate to improve yield and purity?
Methodological Answer: The synthesis involves sequential sulfonylation and esterification steps. Key strategies include:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation, particularly after the sulfonylation of the thienyl group and benzoylation steps .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Recrystallization in ethanol or methanol enhances final product purity .
- Stoichiometric Control : Maintain a 1:1.2 molar ratio of 2-thienylsulfonyl chloride to the amine precursor to minimize unreacted starting material .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the presence of the benzoyl-thienylsulfonyl linkage. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
- FT-IR : Bands at ~1730 cm (ester C=O) and ~1350/1150 cm (sulfonyl S=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy, with expected [M+H] peaks matching theoretical values .
Advanced Research Questions
Q. How does the introduction of the 2-thienylsulfonyl group influence the compound’s bioactivity compared to similar benzoate derivatives?
Methodological Answer: The 2-thienylsulfonyl moiety enhances electrophilic reactivity and potential enzyme inhibition. Comparative studies with phenylsulfonyl analogs (e.g., from hydroxamic acid derivatives in ) show:
- Increased Binding Affinity : The thiophene ring improves π-π stacking with hydrophobic enzyme pockets, as observed in serine protease inhibition assays .
- Altered Solubility : The sulfonyl group increases polarity, improving aqueous solubility but reducing membrane permeability, necessitating formulation adjustments for in vivo studies .
Q. What strategies can resolve discrepancies in reported biological activity data across different studies?
Methodological Answer:
- Standardized Assay Conditions : Variability in MIC (Minimum Inhibitory Concentration) values for antibacterial activity (e.g., vs. ) may arise from differences in bacterial strains or culture media. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may contribute to conflicting results .
- Structural Confirmation : Re-evaluate compound purity via X-ray crystallography to rule out polymorphic effects on activity .
Q. What are the challenges in achieving regioselective functionalization during the synthesis of multi-substituted benzoate derivatives like this compound?
Methodological Answer:
- Competitive Reactivity : The benzoyl and sulfonyl groups compete for nucleophilic attack. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl moieties) to direct reactivity .
- Temperature Control : Lower reaction temperatures (−10°C to 0°C) suppress side reactions during sulfonylation, as demonstrated in analogous syntheses .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in Suzuki-Miyaura couplings for aryl-thiophene linkages .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies : Conduct pH-dependent degradation assays (pH 1–9) with HPLC monitoring. For example, instability at pH < 3 may explain variable oral bioavailability .
- Computational Modeling : Density Functional Theory (DFT) predicts hydrolysis susceptibility of the ester bond, guiding formulation strategies (e.g., enteric coatings) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
